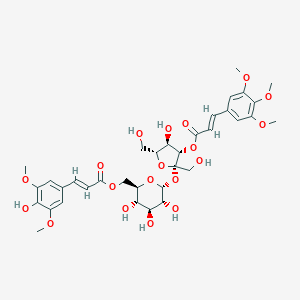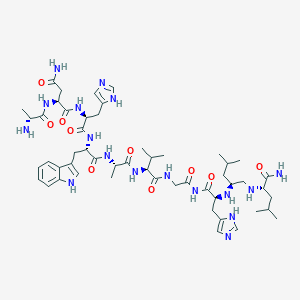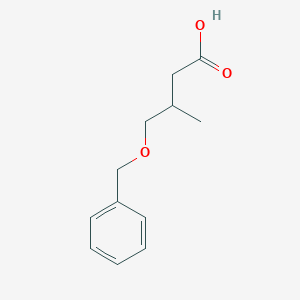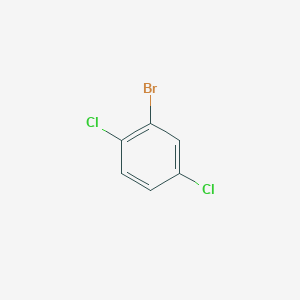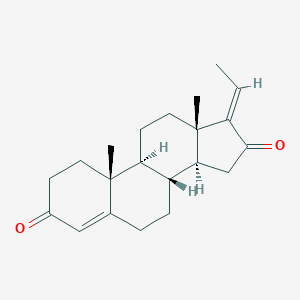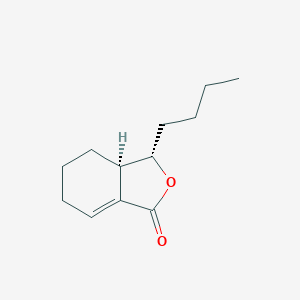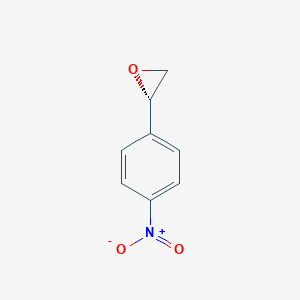
5-Bromocytidine
Vue d'ensemble
Description
5-Bromocytidine is a brominated derivative of the nucleoside cytidine, which is a component of RNA. It is known for its ability to incorporate into DNA and RNA, thereby affecting various biological processes such as DNA replication and the differentiation of cells. The presence of the bromine atom at the 5' position of the cytosine base is responsible for its unique properties and reactivity .
Synthesis Analysis
The synthesis of this compound and its analogues has been explored in several studies. For instance, the synthesis of E-5(2-bromovinyl)-2'-deoxyuridine from deoxyuridine via an intermediate organopalladium derivative has been described, which is related to the synthesis of brominated nucleosides . Additionally, the synthesis of 1-deazacytidine, a C-nucleoside analogue of cytidine, has been achieved, which completes the family of C-nucleosidic analogues of natural nucleosides . These synthetic approaches are crucial for producing this compound and its derivatives for biological and medicinal applications.
Molecular Structure Analysis
The molecular structure of this compound has been determined through crystallographic studies. The crystal structure of 5-bromocytosine, a component of this compound, shows significant deviations in bond lengths and angles compared to cytosine, which are attributed to the steric and electronic effects of bromination . These structural changes can influence the molecule's interaction with other biological molecules and its overall stability.
Chemical Reactions Analysis
This compound participates in various chemical reactions, particularly those involving its incorporation into nucleic acids. It has been shown to form a 1:1 complex with polyinosinic acid, and its interaction with amino acids has been characterized through crystallography . The phosphorylation of 5-bromodeoxycytidine to its monophosphate form in cells infected with herpes simplex virus indicates a difference in substrate specificity between virus-induced and host-cell enzymes, which may have implications for antiviral therapy .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the bromine atom. Studies have investigated the stability of helix structures formed by this compound and its effects on the melting temperature (Tm) of nucleic acid complexes . The bromine atom's high polarizability is suggested to contribute to the stabilizing effect on the nucleic acid helix, which is not due to solvent effects or in-plane interactions within the helix .
Applications De Recherche Scientifique
Radiosensibilisation en thérapie anticancéreuse
La 5-Bromocytidine est utilisée comme radiosensibilisateur en thérapie anticancéreuse . Les radiosensibilisateurs sont des substances qui rendent les cellules tumorales plus sensibles à la radiothérapie. Lorsque la this compound est incorporée à l'ADN génomique, elle amplifie l'effet de la radiothérapie sur les tumeurs solides . Ceci est particulièrement utile dans le traitement des cancers résistants aux radiations.
Dégradation de l'ADN induite par les électrons
La this compound joue un rôle dans la dégradation de l'ADN induite par les électrons . Ce processus est important pour comprendre les effets des radiations sur l'ADN, en particulier pendant la radiothérapie. Le mécanisme de dégradation implique le transfert d'hydrogène d'un nucléotide voisin ou de l'environnement .
Sondage chimique spécifique à la cytosine de l'ADN
La this compound est utilisée dans le sondage chimique spécifique à la cytosine de l'ADN . Cette technique implique la réaction de l'ion bromure et du monoperoxysulfate (KHSO5, Oxone), conduisant à la scission de l'ADN monobrin après traitement à la pipéridine . Cette méthode est utile pour examiner l'exposition d'une base cytosine non duplex dans des structures d'ADN repliées .
Séquençage de l'ADN
La this compound peut être utilisée dans le séquençage de l'ADN . La bromation de la cytosine et la formation d'un site labile à la pipéridine sont observées lorsque deux sels simples, KBr et KHSO5, sont mis à réagir avec des oligodeoxynucléotides monobrins . Cette technique est avantageuse car elle évite l'utilisation de Br2 liquide lui-même
Safety and Hazards
Mécanisme D'action
Target of Action
5-Bromocytidine is a pyrimidine nucleoside . It primarily targets viral RNA-dependent RNA polymerases . These enzymes are critical for the replication of RNA viruses, making them a key target for antiviral drugs.
Mode of Action
This compound interacts with its targets by inhibiting the replication of influenza virus in cell culture . It does this by acting as a potent inhibitor of viral RNA-dependent RNA polymerases .
Biochemical Pathways
This compound affects the biochemical pathways involved in viral replication. By inhibiting RNA-dependent RNA polymerases, it disrupts the synthesis of viral RNA, thereby preventing the replication of the virus .
Result of Action
The primary result of this compound’s action is the inhibition of viral replication. This is achieved by its interaction with RNA-dependent RNA polymerases, leading to the disruption of viral RNA synthesis . This can lead to a decrease in viral load and potentially help in the treatment of viral infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been shown to be a radiosensitizer, meaning it can enhance the effects of radiation therapy . This suggests that its efficacy could be influenced by the presence of radiation. Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect its stability and action.
Propriétés
IUPAC Name |
4-amino-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDXGYQCVPZEJE-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430887 | |
| Record name | 5-bromocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3066-86-2 | |
| Record name | 5-Bromocytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-bromocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromocytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



